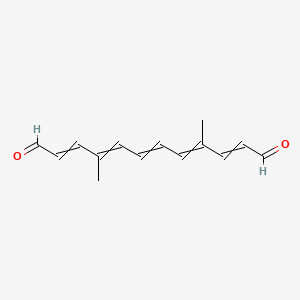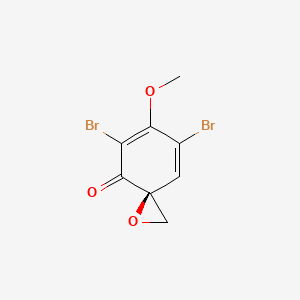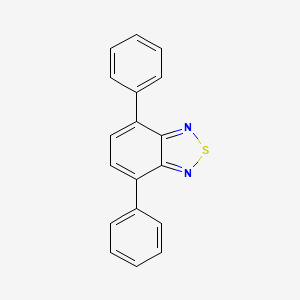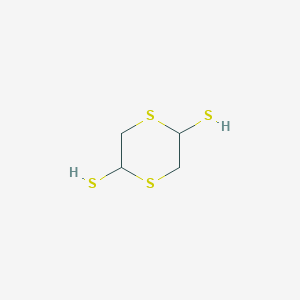
1,4-Dithiane-2,5-dithiol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,4-Dithiane-2,5-dithiol is an organosulfur compound characterized by a six-membered ring containing two sulfur atoms and two thiol groups at the 2 and 5 positions. This compound is known for its versatility in synthetic organic chemistry, particularly in the synthesis of sulfur-containing heterocycles.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1,4-Dithiane-2,5-dithiol can be synthesized through various methods. One common approach involves the reaction of 1,4-dithiane-2,5-diol with reducing agents. For instance, the reduction of 1,4-dithiane-2,5-diol using sodium borohydride in the presence of a suitable solvent like ethanol can yield this compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale reduction processes. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like distillation and crystallization are common in industrial settings .
Analyse Chemischer Reaktionen
Types of Reactions
1,4-Dithiane-2,5-dithiol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form disulfides or sulfoxides.
Reduction: Further reduction can lead to the formation of simpler thiol compounds.
Substitution: The thiol groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and iodine.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Alkyl halides and acyl chlorides are typical reagents for substitution reactions.
Major Products
Oxidation: Disulfides and sulfoxides.
Reduction: Simpler thiol compounds.
Substitution: Alkylated or acylated derivatives.
Wissenschaftliche Forschungsanwendungen
1,4-Dithiane-2,5-dithiol has numerous applications in scientific research:
Chemistry: It is used as a building block for synthesizing sulfur-containing heterocycles.
Biology: It serves as a precursor for biologically active molecules.
Medicine: It is involved in the synthesis of potential therapeutic agents.
Industry: It is used in the production of polymers and advanced materials.
Wirkmechanismus
The mechanism of action of 1,4-Dithiane-2,5-dithiol involves its ability to act as both a nucleophile and an electrophile due to the presence of thiol groups. This dual functionality allows it to participate in various chemical reactions, forming stable intermediates and final products. The molecular targets and pathways involved depend on the specific reaction and application .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,3-Dithiane: Known for its use as a carbonyl protecting group.
1,4-Dithiane-2,5-diol: A precursor to 1,4-Dithiane-2,5-dithiol.
1,4-Dithiins: Similar sulfur-containing heterocycles.
Uniqueness
This compound is unique due to its dual thiol functionality, which provides greater versatility in synthetic applications compared to similar compounds like 1,3-dithiane and 1,4-dithiane-2,5-diol .
Eigenschaften
CAS-Nummer |
645404-26-8 |
|---|---|
Molekularformel |
C4H8S4 |
Molekulargewicht |
184.4 g/mol |
IUPAC-Name |
1,4-dithiane-2,5-dithiol |
InChI |
InChI=1S/C4H8S4/c5-3-1-7-4(6)2-8-3/h3-6H,1-2H2 |
InChI-Schlüssel |
JFLJVRLBIZHFSU-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(SCC(S1)S)S |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


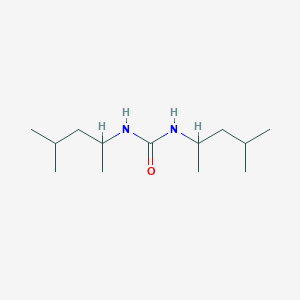

![Methyl {[2-oxo-1-(2-phenylhydrazinylidene)propyl]sulfanyl}acetate](/img/structure/B12581705.png)
![3,5-Bis[(4-benzoylphenyl)methoxy]-N-(2-sulfanylethyl)benzamide](/img/structure/B12581709.png)

![2-[[[Cyclohexyl(2-thienylcarbonyl)amino]acetyl]amino]-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B12581719.png)

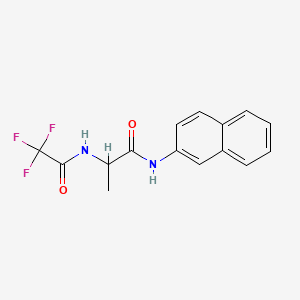
![2,2-Diphenyl-N,N-bis[2-(pyridin-2-yl)ethyl]ethan-1-amine](/img/structure/B12581743.png)
![Acetamide,N,N-bis(isopropyl)-2-[[1-[2-oxo-2-(piperidin-1-YL)ethyl]-1H-benzo[D]imidazol-2-YL]thio]-](/img/structure/B12581749.png)
![1,1'-[4-(2-Methylpropoxy)but-1-ene-1,1-diyl]dibenzene](/img/structure/B12581754.png)
